1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone is an organic compound that features a boronic ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkenes or alkynes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone primarily involves its reactivity as a boronic ester. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone is unique due to its combination of a boronic ester and a cyclohexenyl group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTJFNYPSNXRCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731434 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151075-23-9 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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